molecular formula C19H16N4O3 B6135221 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6135221
M. Wt: 348.4 g/mol
InChI Key: ZZAFNYZQTLKOSZ-UHFFFAOYSA-N
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Description

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a synthetic naphthyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of heterocyclic structures known as pyrido[4,3-b][1,6]naphthyridines, which are recognized as privileged scaffolds for developing potent inhibitors of various biological targets . The 1,6-naphthyridine core is a prominent structure in biomedical research, with over 17,000 related compounds described in the scientific literature, underscoring its versatility and potential . Naphthyridine derivatives are extensively investigated for their wide spectrum of biological activities. Naturally occurring and synthetic naphthyridines have demonstrated anti-infectious, anticancer, and immunomodulatory properties in research settings . The specific substitution pattern of this compound, featuring an 8-(4-methoxybenzyl) group, is designed to modulate its electronic properties, lipophilicity, and interaction with enzymatic binding sites. This makes it a valuable chemical tool for probing biological systems. Researchers can utilize this compound in various applications, including but not limited to, the synthesis of novel kinase inhibitors , the exploration of phosphodiesterase (PDE) inhibition pathways given the established role of PDE5 inhibitors in treating conditions like erectile dysfunction and pulmonary arterial hypertension , and the study of macrophage migration inhibitory factor (MIF) pathways, as other substituted naphthyridines have been patented for this purpose . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-8-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-26-13-4-2-12(3-5-13)11-22-8-6-16-14(18(22)24)10-15-17(21-16)7-9-23(20)19(15)25/h2-10H,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAFNYZQTLKOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

For late-stage introduction of the amino group, the 2-chloro intermediate undergoes palladium-catalyzed coupling. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with Xantphos ligand and cesium carbonate in toluene at 110°C, ammonia gas is introduced to afford the 2-amino derivative in 63% yield.

Reductive Alkylation for 4-Methoxybenzyl Incorporation

The 8-position is functionalized via reductive alkylation of a secondary amine intermediate. Reacting 8-aminopyrido[4,3-b][1,naphthyridine-1,9-dione with 4-methoxybenzaldehyde in methanol under hydrogen gas (50 psi) with PtO₂ catalyst achieves 78% yield.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Gould-JacobsThermal cyclization45–6895–98Moderate
FriedlanderTABO-mediated cyclization7299High
NiementowskiPhosphorus oxychloride6897Low
Post-functionalizationPd-catalyzed amination63–7894–96Variable

The Friedlander-TABO method demonstrates optimal balance between yield and scalability, though requiring specialized catalysts. Niementowski cyclization offers simplicity but suffers from lower throughput due to phosphorus oxychloride handling.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. A mixture of 2-aminonicotinaldehyde, 4-methoxybenzyl chloride, and malononitrile in glycerol irradiated at 150W for 20 minutes produces the target compound in 81% yield, eliminating solvent waste .

Chemical Reactions Analysis

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrido[4,3-b][1,6]naphthyridine derivatives as anticancer agents. The structural features of these compounds allow them to interact with biological targets associated with cancer proliferation. For instance, derivatives have shown activity against various cancer cell lines by inhibiting specific pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that a related naphthyridine derivative exhibited significant cytotoxicity against human breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting a promising avenue for further development in anticancer therapies .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research indicates that certain pyridone derivatives can inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses such as HIV.

Case Study: HIV Reverse Transcriptase Inhibition

In a study focused on 3-hydroxypyrimidine-2,4-dione derivatives, it was found that modifications to the naphthyridine structure could enhance inhibitory activity against HIV reverse transcriptase. This suggests that similar modifications to 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione might yield potent antiviral agents .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for the modification and development of new compounds with desirable pharmacological properties.

Synthesis Examples

  • Polycyclic Pyridones: The compound can be used as a precursor for synthesizing polycyclic pyridones through ring-opening reactions. These pyridones have shown promise in biological applications due to their structural diversity and functionalization potential .
  • Antifungal Agents: The synthesis of antifungal agents has also been explored using naphthyridine derivatives as key intermediates. These compounds exhibit activity against fungal pathogens, making them valuable in treating fungal infections .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of naphthyridine derivatives and their biological activity is crucial for drug design. SAR studies help identify which modifications enhance efficacy and reduce toxicity.

Insights from SAR Studies

Research has shown that substituents on the naphthyridine ring significantly influence biological activity. For example, modifications at the 4-position with methoxy groups have been associated with improved potency against specific targets .

Computational Studies and Molecular Docking

Computational methods such as molecular docking are employed to predict how this compound interacts with biological targets at the molecular level.

Case Study: Docking Studies

Docking simulations have indicated that this compound can effectively bind to certain enzyme active sites involved in disease processes, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The amino and methoxybenzyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes or receptors involved in key biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Substituent Effects :

  • The 4-methoxybenzyl group at position 8 in the target compound contrasts with substituents like pyridinylmethyl ( ) or tert-butoxycarbonyl piperazine ( ). Methoxy groups enhance lipophilicity and metabolic stability compared to halogenated or alkylated analogs .
  • The amino group at position 2 is critical for hydrogen bonding, a feature shared with antimicrobial naphthopyranopyrimidines (e.g., compound 7 in ) .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The 1,6-naphthyridine core is inherently hydrophobic, but the 4-methoxybenzyl group may improve solubility compared to chlorophenyl-substituted analogs (e.g., compound 3b in ) .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than methyl or ethyl substituents, as seen in spiro-thiadiazaspiro compounds ( ) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Naphthyridine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrido[4,3-b][1,6]naphthyridine 2-amino, 8-(4-methoxybenzyl) N/A (Inferred antimicrobial)
Benzo[h][1,6]naphthyridine (4) Benzo-fused 1,6-naphthyridine Fluorine, aliphatic aldehydes Anticancer (DNA intercalation)
Naphtho[2,3-b][1,6]naphthyridine Naphthoquinone-fused Hydroxy, enaminones Broad-spectrum (High-yield synthesis)
8-Chlorobenzo[b]thieno-naphthyridine (8d) Thieno-fused 8-chloro Antiviral (Drug score = 0.71)

Q & A

Q. What are the recommended synthetic routes for 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors such as aminonicotinic acid derivatives under controlled conditions. For example, cyclization using acetic anhydride at elevated temperatures with catalytic agents can form the naphthyridine core. Subsequent functionalization with 4-methoxybenzyl groups may require alkylation or nucleophilic substitution reactions. Purification via recrystallization or chromatography is critical to achieve high purity .

Q. How does the 4-methoxybenzyl substituent influence the compound’s chemical reactivity?

The 4-methoxybenzyl group introduces electron-donating methoxy substituents, which can stabilize intermediates during reactions (e.g., electrophilic aromatic substitution). This group may also enhance solubility in polar solvents and influence tautomerization equilibria in the dione moiety. Comparative studies with analogs (e.g., hydroxyethyl or fluorobenzyl derivatives) suggest that substituent polarity impacts both reactivity and biological target interactions .

Q. What spectroscopic techniques are most effective for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons from the naphthyridine core and methoxybenzyl group).
  • IR Spectroscopy : To detect carbonyl (C=O) stretches (~1720 cm⁻¹) and aromatic C=C vibrations.
  • Mass Spectrometry (EI-MS) : For molecular ion confirmation and fragmentation pattern analysis, as demonstrated for structurally related compounds .

Q. What are the primary biological targets of this compound?

Preliminary studies on related pyrido-naphthyridine derivatives suggest potential inhibition of enzymes like phosphoinositide 3-kinase (PI3K) and dipeptidyl peptidase IV (DPP-IV), which are implicated in cancer and metabolic disorders. The 4-methoxybenzyl group may enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

  • Standardize assays using recombinant enzymes or isogenic cell lines.
  • Perform structure-activity relationship (SAR) studies to isolate the effects of the 4-methoxybenzyl group.
  • Use computational docking to compare binding modes across isoforms .

Q. What strategies optimize the compound’s inhibitory activity against PI3K or DPP-IV?

  • Substituent Modification : Replace the methoxy group with bioisosteres (e.g., halogens or sulfonamides) to modulate electron effects.
  • Scaffold Hybridization : Fuse the naphthyridine core with pharmacophores from known inhibitors (e.g., diketo acids for integrase inhibition).
  • Prodrug Design : Improve bioavailability by masking polar groups (e.g., esterifying the dione moiety) .

Q. How do solvent and temperature conditions affect the compound’s stability during synthesis?

Elevated temperatures (>80°C) in polar aprotic solvents (e.g., DMF) can accelerate cyclization but risk decomposition. Stability studies using HPLC and TLC monitoring are essential. For example, ethanol/THF mixtures at 60–80°C balance reaction rate and product integrity .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use software like AutoDock to model binding to PI3K or DPP-IV active sites.
  • Molecular Dynamics (MD) Simulations : Assess the stability of ligand-receptor complexes over time.
  • Quantum Mechanical Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Core Modifications : Synthesize analogs with variations in the naphthyridine ring (e.g., replacing nitrogen atoms).
  • Substituent Libraries : Test alkyl, aryl, and heteroaryl groups at the 8-position.
  • Biological Profiling : Screen against a panel of kinase or protease targets to identify selectivity trends .

Q. What analytical approaches validate the compound’s purity for in vivo studies?

  • HPLC-PDA : Purity >98% with UV detection at λ = 254 nm.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .

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